![molecular formula C10H12ClNSi B3382414 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 329202-21-3](/img/structure/B3382414.png)
3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine
Overview
Description
3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine is a chemical compound with the molecular formula C10H12ClNSi. It is a derivative of pyridine, where the pyridine ring is substituted with a chloro group at the 3-position and a trimethylsilyl-ethynyl group at the 5-position.
Preparation Methods
The synthesis of 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine typically involves the reaction of 3-chloropyridine with trimethylsilylacetylene under specific conditions. One common method includes the use of a palladium catalyst and a base such as triethylamine in an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling of the trimethylsilylacetylene with the 3-chloropyridine .
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Deprotection of Trimethylsilyl (TMS) Group
The TMS-protected ethynyl group in this compound undergoes facile deprotection under mild basic conditions.
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Substrate : 3-Chloro-5-[(trimethylsilyl)ethynyl]pyridine (1.4 g, 6.7 mmol)
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Reagents : Potassium carbonate (93 mg, 0.67 mmol) in methanol (15 mL)
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Temperature : 0°C → ambient
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Time : 0.5 hours
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Product : 3-Chloro-5-ethynylpyridine (quantitative yield)
This reaction demonstrates the utility of the TMS group as a protective strategy for terminal alkynes in multi-step syntheses.
Sonogashira Cross-Coupling Reactions
The ethynyl group participates in palladium-catalyzed couplings to form carbon-carbon bonds.
Key Examples ( ):
Substrate | Reagents/Conditions | Product | Yield |
---|---|---|---|
3-Chloro-5-TMS-ethynylpyridine | Pd(PPh₃)₂Cl₂, CuI, trimethylsilylacetylene, triethylamine | 2-Ethynyl-6-methylpyridine derivatives | 56% |
Sequential coupling | 1. Phenylacetylene (room temp) 2. Trimethylsilylacetylene (60°C) | 3,5-Disubstituted pyridine with two alkynes | 68% |
These reactions highlight regioselectivity challenges and the need for temperature modulation in sequential coupling strategies.
Hydrochlorination Reactions
The ethynyl moiety reacts with HCl to form chlorinated ethenyl derivatives.
Optimization Data ( ):
Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Recovery (%) |
---|---|---|---|---|---|
4 | MeCN | 100 | 14 | 50 | 0 |
10 | MeCN | 100 | 14 | 82 | 0 |
Key Findings :
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Acetonitrile (MeCN) outperforms benzene or THF as a solvent.
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Excess HCl (1–10 equiv) improves yields without over-hydrohalogenation.
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Stereoselectivity favors trans-addition, confirmed via X-ray crystallography.
Rhodium-Catalyzed Cyclization
Under rhodium catalysis, the compound undergoes trans-bis-silylation to form pyridine-fused siloles ( ):
Reaction Pathway :
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Substrate : 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine
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Catalyst : [RhCl(CO)₂]₂ (5 mol%)
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Conditions : Toluene, 110°C, 12 hours
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Product : 1,1-Dimethyl-2,3-bis(trimethylsilyl)-1H-silolo[3,2-b]pyridine
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Yield : 85%
This reaction exemplifies the compound’s role in synthesizing silicon-containing heterocycles.
Functional Group Compatibility
The TMS-ethynyl and chloro groups tolerate diverse transformations:
Reaction Type | Conditions | Compatibility |
---|---|---|
Hartwig–Buchwald amination | Pd(OAc)₂, LiN(SiMe₃)₂, Ph₃SiNH₂ | Compatible (yield: 68%) |
Alkynyl exchange | CuI, Pd(PPh₃)₄, terminal alkynes | Limited by steric bulk |
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The presence of the alkyne functionality enables participation in coupling reactions, facilitating the formation of new carbon-carbon bonds. Common reactions include:
- Sonogashira Coupling: This reaction allows for the introduction of aryl or alkenyl groups through the coupling of terminal alkynes with aryl halides, using palladium catalysts.
- Cross-Coupling Reactions: The chloro group can be substituted with various nucleophiles, expanding the diversity of products obtainable from this compound.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Key Reagents |
---|---|---|
Sonogashira | Coupling with terminal alkynes | Pd catalyst, base (e.g., TEA) |
Suzuki Coupling | Formation of biaryl compounds | Pd catalyst, boronic acids |
Negishi Coupling | Formation of arylzinc compounds | Zn reagents |
Medicinal Chemistry
Potential Therapeutic Applications:
Research indicates that this compound may interact with various biological targets, suggesting its potential in drug development. The compound's ability to modulate enzyme activity and influence receptor interactions positions it as a candidate for therapeutic exploration.
Case Study: AAK1 Inhibition
Recent studies have focused on the compound's ability to inhibit Adaptor Associated Kinase 1 (AAK1), which plays a crucial role in viral infections. Compounds derived from this pyridine derivative demonstrated significant antiviral activity against dengue and Ebola viruses, marking its importance in developing broad-spectrum antiviral strategies .
Material Science
Cross-Linking Applications:
The alkyne functionality of this compound can be utilized for cross-linking polymer chains, leading to the development of new materials with enhanced properties. The aromatic pyridine ring contributes to electrical conductivity, making it suitable for applications in electronic materials.
Synthesis Methodology
General Synthetic Approach:
The synthesis of this compound typically involves coupling reactions between 3-chloropyridine and trimethylsilylacetylene under palladium catalysis. The reaction conditions can be optimized for industrial applications using continuous flow reactors to enhance yield and efficiency.
Table 2: Synthesis Parameters
Parameter | Condition |
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Catalyst | Palladium (Pd) |
Base | Triethylamine (TEA) |
Temperature | Elevated (e.g., 110°C) |
Atmosphere | Inert (e.g., nitrogen or argon) |
Mechanism of Action
The mechanism by which 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl-ethynyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine include other pyridine derivatives with different substituents. For example:
3-Chloro-5-ethynylpyridine: Lacks the trimethylsilyl group, making it less bulky and potentially less stable in certain reactions.
3-Bromo-5-[2-(trimethylsilyl)ethynyl]pyridine: Substitutes the chloro group with a bromo group, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in the combination of the chloro and trimethylsilyl-ethynyl groups, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activity. Its unique structure, featuring a chloro substituent and a trimethylsilyl ethynyl group, suggests various mechanisms of action in biological systems. This article reviews the compound's biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.70 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trimethylsilyl group may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways critical for cellular functions.
Antiviral Activity
A study published in MDPI explored various derivatives of pyridine compounds, including those similar to this compound. These derivatives exhibited significant antiviral properties against several viruses, suggesting that this compound could also possess similar activity .
Compound | Virus Target | EC50 (µM) | Cytotoxicity |
---|---|---|---|
This compound | TBD | TBD | TBD |
Other pyridine derivatives | TMV | 0.012 ± 0.017 | Low |
Antimicrobial Activity
Research on related pyridine derivatives demonstrated notable antimicrobial effects against various bacterial strains. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Cryptococcus neoformans . This suggests potential applications in treating infections.
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of pyridinyl compounds, including this compound, and evaluated their biological activities through in vitro assays . Results indicated promising activity against specific cancer cell lines.
- Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of pyridine derivatives indicated that modifications to the trimethylsilyl group significantly affected biological activity, emphasizing the importance of structural features in drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine?
The synthesis typically involves Sonogashira coupling between a halogenated pyridine precursor (e.g., 3-chloro-5-iodopyridine) and trimethylsilylacetylene under palladium catalysis. Key steps include:
- Halogenation : Introduction of iodine at the 5-position of 3-chloropyridine via directed ortho-metalation or electrophilic substitution.
- Cross-Coupling : Reaction with trimethylsilylacetylene using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalysts, with CuI as a co-catalyst in an inert solvent (e.g., THF) and a base (e.g., triethylamine) .
- Protection/Deprotection : The trimethylsilyl (TMS) group stabilizes the alkyne during synthesis but can be removed post-coupling for further functionalization.
Q. How is this compound characterized analytically?
Standard techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for pyridine protons (δ 8.5–9.0 ppm) and TMS protons (δ 0.2–0.3 ppm).
- ¹³C NMR : Signals for sp-hybridized carbons (C≡C, δ 90–100 ppm) and pyridine carbons.
- FT-IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and C–Si (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 224.76 (M⁺) with fragments corresponding to TMS loss .
Q. What are the primary applications of this compound in academic research?
- Medicinal Chemistry : Serves as a building block for kinase inhibitors or neurotransmitter analogs due to its halogen and alkyne moieties, enabling click chemistry or Suzuki couplings .
- Materials Science : Used in organic electronics (e.g., conjugated polymers) or metal-organic frameworks (MOFs) for its rigid, π-conjugated structure .
Advanced Research Questions
Q. How can researchers optimize the Sonogashira coupling reaction for higher yields?
Variables to test include:
- Catalyst System : Compare PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄ with CuI.
- Solvent : Polar aprotic solvents (DMF, THF) vs. nonpolar (toluene).
- Base : Triethylamine vs. diisopropylamine.
- Temperature : Room temperature vs. reflux (60–80°C).
- Protecting Groups : TMS vs. triisopropylsilyl (TIPS) for alkyne stability .
Q. What strategies address discrepancies in reported spectroscopic data for this compound?
- Reproducibility : Ensure anhydrous conditions and inert atmosphere during synthesis.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) calculations.
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How does the TMS-ethynyl group influence reactivity in cross-coupling reactions?
- Steric Effects : The bulky TMS group slows undesired side reactions (e.g., homo-coupling).
- Electronic Effects : The electron-withdrawing pyridine enhances electrophilicity at the 3-chloro position, facilitating nucleophilic substitution.
- Post-Modification : The TMS group can be cleaved with TBAF (tetrabutylammonium fluoride) for downstream functionalization .
Q. Key Properties and Safety Data
Property | Value | Reference |
---|---|---|
CAS Number | 866318-90-3 | |
Molecular Formula | C₁₀H₁₁ClN₂Si | |
Molecular Weight | 224.76 g/mol | |
Hazard Classification | WGK 3 (water hazard) | |
Storage | Inert atmosphere, desiccated, -20°C |
Q. Methodological Considerations
- Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged exposure to light.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for heavy metal residues (e.g., Pd/Cu) .
Q. Comparative Reactivity of Analogues
Properties
IUPAC Name |
2-(5-chloropyridin-3-yl)ethynyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)5-4-9-6-10(11)8-12-7-9/h6-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMUZWXILOMIGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CN=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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